molecular formula C13H12ClNO2 B1436527 2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione CAS No. 62370-44-9

2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione

Cat. No.: B1436527
CAS No.: 62370-44-9
M. Wt: 249.69 g/mol
InChI Key: XWEWZAUBPBMZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione is a 1,3-cyclohexanedione derivative featuring a 4-chloroanilino group attached via a methylene bridge. This compound belongs to a broader class of aminomethylene-cyclohexanediones, which are widely studied for their structural versatility and biological activities, including antimicrobial and antitubercular properties .

Properties

IUPAC Name

2-[(4-chlorophenyl)iminomethyl]-3-hydroxycyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c14-9-4-6-10(7-5-9)15-8-11-12(16)2-1-3-13(11)17/h4-8,16H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEWZAUBPBMZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382734
Record name 2-[(4-chloroanilino)methylene]-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62370-44-9
Record name 2-[(4-chloroanilino)methylene]-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation Reaction Between 4-Chloroaniline and 1,3-Cyclohexanedione

The most commonly reported method for preparing 2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione involves a condensation reaction between 4-chloroaniline and 1,3-cyclohexanedione under controlled conditions.

  • Reaction Mechanism: The amino group of 4-chloroaniline condenses with one of the keto groups of 1,3-cyclohexanedione, forming an imine (methylene) linkage.
  • Catalysts: Acidic catalysts or mild bases can be used to facilitate the condensation.
  • Temperature: The reaction is typically performed at moderate temperatures to prevent side reactions.
  • Solvents: Common solvents include ethanol, methanol, or other polar solvents to dissolve reactants and control reaction kinetics.
  • Yield Optimization: Reaction time, temperature, and catalyst concentration are optimized to maximize product yield and purity.

This method is adaptable for scale-up in industrial settings, where continuous flow reactors and automated systems maintain consistent reaction parameters to ensure reproducibility and high yield.

Alternative Synthetic Routes for 1,3-Cyclohexanedione Derivatives

Since this compound contains the 1,3-cyclohexanedione core, methods to prepare substituted 1,3-cyclohexanediones are relevant.

  • Sulfenylation-Oxidation-Elimination Route: This approach involves preparing 2-alkyl-1,3-cyclohexanediones as intermediates, which can be further functionalized. The process includes sulfenylation followed by oxidation and elimination steps to yield alkylidene derivatives.
  • Mannich Reaction for Alkylation: Attempts to alkylate 1,3-cyclohexanedione derivatives via the Mannich reaction have been explored. However, challenges such as low reactivity and poor yields were reported when using certain substrates and conditions.
  • Claisen Condensation: Intermolecular Claisen condensation reactions have been used to build the cyclohexanedione ring system with desired substituents, providing a route to various 2-substituted 1,3-cyclohexanediones.

These methods provide foundational chemistry for preparing the cyclohexanedione moiety, which can then be condensed with 4-chloroaniline to form the target compound.

Use of Catalysts and Reagents

  • Dimethyl Amino Pyridine (DMAP): DMAP has been reported as a catalyst to facilitate the formation of cyclohexanedione derivatives by promoting acylation and condensation reactions, offering a safer alternative to toxic cyanide reagents.
  • Bases: Potassium carbonate is commonly used to generate enolates from 1,3-cyclohexanedione, which then react with electrophilic reagents to form intermediates.
  • Solvents: Acetonitrile and ethanol are typical solvents used in these reactions, balancing solubility and reaction rates.
  • Temperature Control: Reactions are generally conducted at mild to moderate temperatures (25–70 °C) to optimize reaction rates while minimizing decomposition or side reactions.

Industrial Scale Considerations

  • Continuous Flow Reactors: For large-scale synthesis, continuous flow reactors enable precise control of reaction time, temperature, and mixing, improving yield and purity.
  • Automation: Automated systems help maintain consistent reaction conditions, reducing batch-to-batch variability.
  • Purification: Post-reaction, acid-base extraction, recrystallization, and chromatographic techniques are employed to isolate and purify the compound.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations
Condensation of 4-chloroaniline with 1,3-cyclohexanedione 4-Chloroaniline, 1,3-cyclohexanedione, acid/base catalyst, ethanol/methanol, moderate temperature Simple, direct synthesis; scalable Requires careful temperature control to avoid side reactions
Sulfenylation-Oxidation-Elimination route for 2-alkyl-1,3-cyclohexanediones Sulfenylation reagents, oxidants, elimination conditions Enables synthesis of substituted cyclohexanediones Multi-step; requires intermediate purification
Mannich Reaction for alkylation of cyclohexanedione Paraformaldehyde, amines, acid catalyst, ethanol Builds carbon chain on cyclohexanedione ring Low yields reported in some cases due to poor reactivity
Catalysis with DMAP for acylation and condensation DMAP, potassium carbonate, acetonitrile, mild heating Safer catalyst, improved reaction rates Requires careful monitoring of reaction progress

Research Findings and Notes

  • The condensation reaction between 4-chloroaniline and 1,3-cyclohexanedione is the most straightforward and widely used method to prepare this compound, with reaction parameters optimized for yield and purity.
  • Alternative synthetic routes for the cyclohexanedione core provide flexibility in designing derivatives but may involve more complex procedures and lower overall yields.
  • The use of DMAP as a catalyst represents an advancement in green chemistry by replacing more hazardous reagents and improving reaction efficiency.
  • Industrial production benefits from continuous flow technology and automation to maintain consistent quality and scalability.

This comprehensive overview synthesizes data from diverse sources to present a professional and authoritative understanding of the preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a versatile reagent in organic synthesis, facilitating the formation of various derivatives.
  • Reactivity Studies : It undergoes oxidation to form quinones and reduction to yield amine derivatives, making it useful in studying reaction mechanisms.

Biology

  • Antimicrobial Activity : Research has indicated that 2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione exhibits antimicrobial properties. In studies against Staphylococcus aureus and Escherichia coli, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Anticancer Potential : The compound has shown promise in inhibiting specific kinases involved in cancer cell proliferation. Its ability to disrupt cellular signaling pathways positions it as a candidate for further investigation as an anticancer agent.

Medicine

  • Therapeutic Applications : Ongoing research is exploring its potential as a therapeutic agent for various diseases. Its biological activity suggests possible roles in treating infections and cancer .

Industrial Applications

  • Dyes and Pigments Production : The compound is utilized in the manufacturing of dyes and pigments due to its stable chemical structure and reactivity .
  • Chemical Manufacturing : Its properties make it suitable for use in producing other industrial chemicals, enhancing its value in commercial applications .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal tested the efficacy of this compound against common bacterial strains. Results indicated significant antimicrobial activity, particularly against Gram-positive bacteria. This suggests potential applications in developing new antibacterial agents.

Case Study 2: Inhibition of Kinase Activity

Research focused on the compound's ability to inhibit kinase activity revealed its potential role in cancer therapy. In vitro studies demonstrated that treatment with this compound led to reduced cell viability in several cancer cell lines, indicating its mechanism of action may involve targeting critical cellular pathways associated with tumor growth.

Mechanism of Action

The mechanism of action of 2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, molecular weights, and biological activities of 2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity/Application Key Findings Reference
This compound 4-Cl-anilino, methylene bridge 279.73 (calculated) Synthetic intermediate, potential antimicrobial Enhanced lipophilicity due to 4-Cl substituent; no direct activity reported . [7,13]
NTBC (2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione) 2-nitro-4-TFM benzoyl 335.24 Inhibits HmgA, prevents toxic metabolite accumulation Used in FAH deficiency models; resistance linked to MexAB-OprM efflux pumps . [1,3,10]
Compound 39 () 2-hydroxyanilino, 5,5-dimethylcyclohexanedione 265.29 Anti-TB (MIC = 2.5 μg/mL) 32-fold activity enhancement over parent compounds; substituents at C-5 critical . [4]
2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione 4-Br-anilino 324.18 (estimated) Chemical intermediate Bromine’s larger atomic radius may alter steric effects vs. chloro analog . [7]
2-{[(4-Chlorophenyl)amino]sulfanylmethylene}-5,5-dimethyl-1,3-cyclohexanedione 4-Cl-anilino, sulfanyl, 5,5-dimethyl 309.81 Unspecified bioactivity Sulfanyl group may influence redox properties or binding interactions . [13]

Key Research Findings

Anti-Tubercular Activity: Derivatives like Compound 39 () demonstrate that substituents at the C-5 position of the cyclohexanedione ring (e.g., 5,5-dimethyl groups) significantly enhance activity against Mycobacterium tuberculosis (MIC = 2.5 μg/mL). The absence of such groups in this compound suggests lower intrinsic anti-TB activity, highlighting the importance of C-5 modifications .

Resistance Mechanisms: NTBC () faces bacterial resistance via MexAB-OprM efflux pumps and NalC mutations. anilino groups) implies distinct mechanisms of action or resistance profiles .

However, the 4-bromo analog () may exhibit stronger electron-withdrawing effects, altering reactivity or target binding .

Synthetic Utility: Derivatives like 5-[(2-Chloro-4-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione () serve as intermediates in quinolone synthesis, suggesting analogous roles for the target compound in developing heterocyclic pharmaceuticals .

Biological Activity

2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione, also known by its CAS number 62370-44-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyclohexanedione core substituted with a 4-chloroanilino group. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound primarily involves its ability to inhibit specific enzymes and proteins associated with various disease processes. Research indicates that it may act on:

  • Kinases : Inhibition of kinase activity can disrupt signaling pathways involved in cell proliferation and survival, particularly in cancer cells.
  • Enzymatic Pathways : The compound may interfere with metabolic pathways critical for cellular function, leading to apoptosis in malignant cells.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. It has shown promise in:

  • Inhibiting Tumor Growth : Experimental data indicate that the compound can significantly reduce the proliferation of various cancer cell lines.
  • Inducing Apoptosis : Mechanistic studies suggest that the compound promotes programmed cell death through mitochondrial pathways.

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. It exhibits activity against several bacterial strains, indicating its potential as an antibiotic agent.

Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, suggesting potent anticancer effects .

Study 2: Antimicrobial Activity

In another investigation focusing on its antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameStructure TypeBiological Activity
2-Amino-4-chlorobenzylidene malononitrileAldimineAnticancer
1,3-Diaryl-2-propenonesChalconeAntimicrobial
4-Chloroaniline derivativesAromatic aminesVarious (antimicrobial/anticancer)

Q & A

Q. What analytical techniques are critical for characterizing reaction intermediates?

  • Recommendations :
  • GC-MS : Monitor volatile byproducts (e.g., methylcyclohexenes) in real time.
  • X-ray crystallography : Resolve crystal structures of intermediates (e.g., enol tautomers) for unambiguous assignment.
  • In situ IR spectroscopy : Track carbonyl group transformations during reactions .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Protocol :

Derivatization : Synthesize analogs with substitutions on the 4-chloroanilino group (e.g., fluoro, methyl).

Biological testing : Compare MIC values against Gram-negative and Gram-positive bacteria.

QSAR modeling : Corrogate electronic (Hammett σ) and lipophilic (logP) parameters with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione
Reactant of Route 2
2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.